N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-methylquinoline: The synthesis begins with the preparation of 2-methylquinoline through the cyclization of an appropriate precursor, such as 2-aminobenzyl alcohol, in the presence of a dehydrating agent like phosphorus oxychloride.
Introduction of the cyclopentane ring: The next step involves the introduction of the cyclopentane ring. This can be achieved through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acylating agent.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or cyclopentane rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).
Major Products Formed
Oxidation: Formation of quinoline N-oxides, carboxylic acids, or ketones.
Reduction: Formation of alcohols, amines, or reduced quinoline derivatives.
Substitution: Formation of halogenated, alkylated, or azido derivatives.
Scientific Research Applications
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Used in the development of new materials, dyes, and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or bacteria.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, used as an antimalarial agent.
Camptothecin: A quinoline derivative with potent anticancer activity, used in chemotherapy.
Chloroquine: A quinoline derivative used to treat malaria, with a similar mechanism of action involving DNA intercalation.
Uniqueness
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a quinoline ring with a cyclopentane ring and a carboxamide group. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to simpler quinoline derivatives.
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-15-20(18-11-5-6-12-19(18)23-16)24-21(25)22(13-7-8-14-22)17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINZLUDVTJLWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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